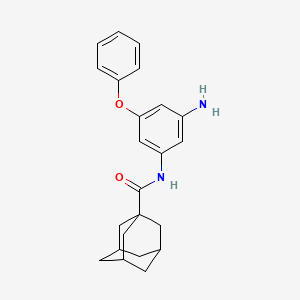
N-(anilinosulfonyl)-1H-indole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(anilinosulfonyl)-1H-indole-3-carboxamide, also known as NSC-743380, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the family of indole-based molecules and has shown promising results in various scientific research studies.
Wirkmechanismus
N-(anilinosulfonyl)-1H-indole-3-carboxamide exerts its therapeutic effects by inhibiting the activity of specific enzymes and proteins that are involved in various biological processes. It has been shown to inhibit the activity of protein kinases, which are crucial for cell growth and proliferation. Moreover, it has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response.
Biochemical and Physiological Effects:
N-(anilinosulfonyl)-1H-indole-3-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, a process of programmed cell death that is important for the elimination of damaged and abnormal cells. Moreover, it has also been shown to inhibit angiogenesis, a process of new blood vessel formation that is important for tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
N-(anilinosulfonyl)-1H-indole-3-carboxamide has several advantages for lab experiments. It is a highly potent and selective inhibitor of specific enzymes and proteins, which makes it an ideal tool for studying their biological functions. Moreover, it has been shown to have low toxicity and good pharmacokinetic properties, which makes it a suitable candidate for drug development. However, one limitation of N-(anilinosulfonyl)-1H-indole-3-carboxamide is its high cost and complex synthesis process, which may limit its widespread use in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(anilinosulfonyl)-1H-indole-3-carboxamide. One potential direction is to further investigate its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. Moreover, it is important to identify the specific targets of N-(anilinosulfonyl)-1H-indole-3-carboxamide and understand the underlying mechanisms of its therapeutic effects. Additionally, it is important to optimize the synthesis process of N-(anilinosulfonyl)-1H-indole-3-carboxamide to reduce its cost and increase its availability for lab experiments and drug development.
Synthesemethoden
N-(anilinosulfonyl)-1H-indole-3-carboxamide can be synthesized by reacting 1H-indole-3-carboxylic acid with aniline and sulfonyl chloride. The synthesis process involves multiple steps and requires careful optimization to obtain a high yield of the final product.
Wissenschaftliche Forschungsanwendungen
N-(anilinosulfonyl)-1H-indole-3-carboxamide has been extensively studied for its potential therapeutic applications in various scientific research studies. It has shown promising results in the treatment of cancer, inflammation, and neurodegenerative diseases. Moreover, it has also been studied for its potential application in drug discovery and development.
Eigenschaften
IUPAC Name |
N-(phenylsulfamoyl)-1H-indole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S/c19-15(13-10-16-14-9-5-4-8-12(13)14)18-22(20,21)17-11-6-2-1-3-7-11/h1-10,16-17H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJMDFLNVBZLZEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)NC(=O)C2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(2,4,5-trimethoxybenzyl)-1-piperazinyl]ethanol](/img/structure/B5036009.png)
![5-[1-(2-hydroxyethyl)-2-methyl-6-(trifluoromethyl)-4(1H)-pyridinylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5036023.png)
![N~1~-[3-(dimethylamino)propyl]-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5036031.png)

![1-(tricyclo[4.3.1.1~3,8~]undec-1-ylcarbonyl)-4-(tricyclo[4.3.1.1~3,8~]undec-3-ylcarbonyl)piperazine](/img/structure/B5036038.png)
![cyclohexylmethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5036051.png)
![4-{benzoyl[(4-chlorophenyl)sulfonyl]amino}-2-bromophenyl benzoate](/img/structure/B5036063.png)

![6-[(1H-benzimidazol-2-ylmethyl)thio]-9H-purine](/img/structure/B5036074.png)
![1-(4-bromophenyl)-3-[(3-methyl-2-pyridinyl)amino]-2-propen-1-one](/img/structure/B5036095.png)

![N-(3-chloro-2-methylphenyl)-2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5036105.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5036110.png)
![N-(2-cyanophenyl)-2-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]acetamide](/img/structure/B5036114.png)